3-Amino-1-phenylazetidin-2-one hydrochloride
Overview
Description
3-Amino-1-phenylazetidin-2-one hydrochloride is a chemical compound with the CAS Number: 889214-85-1 . It has a molecular weight of 198.65 and its IUPAC name is 3-amino-1-phenylazetidin-2-one hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for 3-Amino-1-phenylazetidin-2-one hydrochloride is 1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H .Physical And Chemical Properties Analysis
3-Amino-1-phenylazetidin-2-one hydrochloride has a molecular weight of 198.65 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .Scientific Research Applications
Medicinal Chemistry
3-Amino-1-phenylazetidin-2-one hydrochloride: is a compound of interest in medicinal chemistry due to its potential as a building block for pharmaceuticals. Its structure allows for the synthesis of various bioactive molecules, particularly those that might interact with the central nervous system. Researchers are exploring its use in the development of novel therapeutic agents that could target neurological disorders .
Pharmacology
In pharmacology, this compound’s amine group is reactive and can be used to create derivatives with potential pharmacological activities. It serves as a precursor in the synthesis of small molecule libraries that are screened for activity against a range of biological targets. This process is crucial for the discovery of new drugs .
Biochemistry
Biochemists utilize 3-Amino-1-phenylazetidin-2-one hydrochloride in protein and enzyme studies. The compound can be used to modify amino acids or peptides, which can then be incorporated into larger biomolecules for structural and functional analysis. This helps in understanding the interaction between small molecules and biological macromolecules .
Chemical Synthesis
The compound finds applications in chemical synthesis as an intermediate. Its incorporation into larger molecules can introduce a phenyl ring and an azetidinone moiety, which are valuable in the synthesis of complex organic compounds. This is particularly useful in the field of synthetic organic chemistry where new reactions and methodologies are being developed .
Materials Science
In materials science, 3-Amino-1-phenylazetidin-2-one hydrochloride could be investigated for its role in the creation of new materials. Its chemical properties might allow it to act as a monomer in polymerization reactions or as a cross-linking agent, contributing to the development of novel polymers with specific characteristics .
Analytical Chemistry
This compound is also significant in analytical chemistry, where it can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure and properties make it suitable for method development and calibration purposes .
properties
IUPAC Name |
3-amino-1-phenylazetidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-6-11(9(8)12)7-4-2-1-3-5-7;/h1-5,8H,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIPOQTPMGQFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-phenylazetidin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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